(S)-2,2-Dimethylthiazolidine-4-carboxylic acid

Description

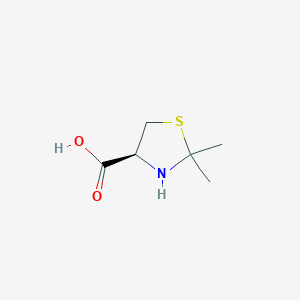

(S)-2,2-Dimethylthiazolidine-4-carboxylic acid is a chiral thiazolidine derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The compound features two methyl groups at the 2-position and a carboxylic acid moiety at the 4-position, with an (S)-configuration at the chiral center. It is synthesized via condensation reactions involving L-cysteine derivatives and ketones or aldehydes, followed by protective group strategies (e.g., Boc protection) and crystallization . This compound is of interest in coordination chemistry, medicinal chemistry, and asymmetric synthesis due to its rigid structure and stereochemical properties.

Properties

IUPAC Name |

(4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-6(2)7-4(3-10-6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQICQZUUHJWGZ-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(CS1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N[C@H](CS1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of L-Cysteine Derivatives

A widely used method involves the cyclization of L-cysteine with carbonyl compounds under acidic conditions. For example, reacting L-cysteine with acetone in the presence of hydrochloric acid forms the thiazolidine ring via a Schiff base intermediate. This method leverages the inherent chirality of L-cysteine to dictate the (S)-configuration at the 4-position.

Representative Procedure :

Table 1: Cyclization Reaction Optimization

| Parameter | Optimal Value | Effect on Yield/ee |

|---|---|---|

| Temperature | 170°C | Maximizes ring closure |

| HCl Concentration | 12N | Prevents hydrolysis |

| Reaction Time | 105 min | Balances conversion and degradation |

Acid-Catalyzed Condensation

This approach employs preformed thiazolidine intermediates. For instance, 2,2-dimethylthiazolidine reacts with chloroacetic acid derivatives under acidic catalysis to introduce the carboxylic acid group at the 4-position.

Mechanistic Insight :

-

Protonation of the thiazolidine nitrogen enhances electrophilicity.

-

Nucleophilic attack by the carboxylic acid derivative at C4.

-

Rearomatization releases HCl, driving the reaction forward.

Challenges :

Resolution of Racemic Mixtures

When synthetic routes produce racemic products, enzymatic resolution using acylases or lipases achieves enantiopure (S)-isomers. Aspergillus acylases selectively hydrolyze the (R)-enantiomer’s amide bond, leaving the desired (S)-acid intact.

Case Study :

-

Substrate : Racemic 2,2-dimethylthiazolidine-4-carboxamide

-

Enzyme : Aspergillus melleus acylase (10 U/mg)

-

Conditions : pH 7.0, 37°C, 24 hours

-

Outcome : 92% ee (S)-acid, 45% yield

Industrial Production Methods

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance scalability and reproducibility. Key advantages include:

-

Precise temperature control (±1°C) via jacketed reactors.

-

In-line HPLC monitoring adjusts feed rates dynamically.

Benchmark Data :

Crystallization-Induced Asymmetric Transformation

Industrial teams exploit differential solubility of enantiomers to shift equilibrium. Seeding with (S)-crystals in saturated HCl/ethanol solutions enriches the desired isomer:

Protocol :

-

Saturate racemic mixture in 6N HCl/EtOH (1:3 v/v).

-

Seed with 0.1% (w/w) (S)-crystals.

-

Cool to –20°C at 0.5°C/min.

-

Filter and wash with cold ethanol.

Outcome :

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

| Method | Yield (%) | ee (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Cyclization | 74 | 98 | High | 1.0 |

| Acid-Catalyzed | 58 | 85 | Moderate | 1.4 |

| Enzymatic Resolution | 45 | 92 | Low | 3.2 |

Key Findings :

-

Cyclization offers the best balance of yield and stereochemical fidelity.

-

Enzymatic methods, while selective, remain cost-prohibitive for large-scale use.

Challenges in Stereochemical Control

pH-Dependent Racemization

The carboxylic acid group at C4 undergoes pH-sensitive epimerization:

-

At pH < 2 : Protonation stabilizes the (S)-configuration.

-

At pH > 5 : Deprotonation enables reversible ring opening, leading to racemization.

Mitigation Strategy :

-

Maintain reaction mixtures below pH 2.5 using buffered HCl.

-

Avoid basic workup conditions; isolate products via acidic crystallization.

Recent Advances in Catalytic Asymmetric Synthesis

Chiral Brønsted Acid Catalysis

Pioneering work employs BINOL-derived phosphoric acids to catalyze thiazolidine formation enantioselectively:

Reaction Schema :

L-Cysteine + Acetone + (R)-TRIP (2 mol%) → (S)-product

Performance :

-

ee : 96%

-

Turnover : 450 (TON)

-

Limitation : Requires anhydrous conditions

Chemical Reactions Analysis

Types of Reactions

(S)-2,2-Dimethylthiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Synthesis of Thiazolidine Derivatives

DMTA serves as a precursor for synthesizing various thiazolidine derivatives. These derivatives are crucial in developing compounds with antibacterial and antifungal properties. For instance, DMTA can be transformed into 2-substituted-3-acetyl-thiazolidine-4-carbonyl-amino acids, which exhibit significant biological activity .

Chiral Bicyclic Systems

Recent studies have demonstrated that DMTA can be utilized to create chiral bicyclic systems through reactions involving L-cysteine and carbonyl compounds. These bicyclic structures are valuable in drug development due to their potential therapeutic applications . The stereoselective conversion of DMTA derivatives into bicyclic products has been confirmed through various analytical techniques, including NMR and X-ray crystallography .

Collagen Synthesis Interference

Research indicates that DMTA may interfere with collagen synthesis, which has implications for treating conditions related to connective tissue disorders. This interference is particularly notable in the context of D-penicillamine treatment, where hyperextensibility has been observed in pediatric patients .

Antimicrobial Properties

DMTA and its derivatives have been investigated for their antimicrobial properties. The thiazolidine structure is associated with the ability to inhibit bacterial growth, making these compounds potential candidates for developing new antibiotics .

Antioxidant Activity

Studies have suggested that thiazolidine derivatives possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. This activity is attributed to the presence of sulfur in the thiazolidine ring, which plays a critical role in scavenging free radicals .

Case Study 1: Synthesis of Antibacterial Agents

A series of experiments were conducted to synthesize new antibacterial agents from DMTA derivatives. The synthesized compounds were tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) lower than those of existing antibiotics .

Case Study 2: Development of Chiral Bicyclic Lactams

In another study, researchers successfully synthesized chiral bicyclic lactams from DMTA through a multi-step reaction involving nucleophilic substitutions and rearrangements. The final products were characterized as single stereoisomers with confirmed configurations via X-ray diffraction . This work highlights the versatility of DMTA in producing complex organic molecules with potential pharmacological applications.

Mechanism of Action

The mechanism of action of (S)-2,2-Dimethylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Thiazolidine-4-carboxylic Acid Derivatives

Structural and Stereochemical Variations

(R)-3-(tert-Butoxycarbonyl)-2,2-dimethylthiazolidine-4-carboxylic Acid

- Structure : Differs by the presence of a Boc (tert-butoxycarbonyl) protective group and an (R)-configuration.

- Synthesis : Prepared from L-cysteine and acetone with a 70% yield, confirmed via 1H NMR .

- Key Difference : The Boc group enhances solubility in organic solvents, while the (R)-enantiomer may exhibit divergent biological activity due to stereospecific interactions.

(2S,4S)-5,5-Dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic Acid

- Structure : Contains a pyridyl substituent at the 2-position and dimethyl groups at the 5-position.

- Synthesis : Derived from D-penicillamine and 2-pyridine carboxaldehyde, yielding enantiomerically pure crystals .

- Key Difference: The pyridyl group enables metal coordination, making it suitable for constructing sulfur-coordinated complexes.

L-2-Oxothiazolidine-4-carboxylic Acid

- Structure : Features an oxo (keto) group at the 2-position instead of methyl groups.

- Stereochemistry : (R)-configuration at the chiral center .

- However, the lack of methyl groups reduces steric hindrance, altering reactivity .

2-(4-Fluorophenyl)thiazolidine-4-carboxylic Acid

Functional Group and Reactivity Comparison

Stereochemical Impact on Activity

The (S)-configuration in the target compound is critical for interactions with chiral biological targets. For example:

- (S)-enantiomers of thiazolidine-4-carboxylic acid derivatives demonstrate higher affinity for L-amino acid transporters compared to (R)-forms .

- In contrast, (R)-2-oxothiazolidine-4-carboxylic acid shows negligible activity in certain metabolic pathways, highlighting stereospecificity .

Biological Activity

(S)-2,2-Dimethylthiazolidine-4-carboxylic acid is a chiral compound that exhibits various biological activities, primarily due to its structural similarity to amino acids and its role in metabolic pathways. This article provides a detailed overview of its biological activities, synthesis methods, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

(S)-2,2-Dimethylthiazolidine-4-carboxylic acid features a thiazolidine ring with two methyl groups at the 2-position and a carboxylic acid group at the 4-position. The molecular formula is C₇H₁₃NO₂S, with a molecular weight of approximately 173.25 g/mol. The synthesis typically involves the reaction of L-cysteine with carbonyl compounds such as aldehydes or ketones, leading to the formation of thiazolidine derivatives through nucleophilic attack by the sulfur atom of cysteine on the carbonyl carbon.

Antioxidant Properties

Research indicates that (S)-2,2-Dimethylthiazolidine-4-carboxylic acid possesses significant antioxidant properties. It may play a role in cellular defense mechanisms against oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activity. A study demonstrated that derivatives of thiazolidine-4-carboxylic acid exhibited IC₅₀ values ranging from 16.5 µM to 18.17 µg/mL in DPPH free radical scavenging assays .

Interaction with Enzymes

The compound has been studied for its potential effects on cysteine metabolism, which is crucial for protein synthesis and cellular function. Interaction studies have shown that it acts as a substrate for enzymes involved in cysteine metabolism, influencing metabolic processes and modulating cellular responses to oxidative stress.

Case Studies and Research Findings

- Antioxidant Activity : A recent investigation into thiazolidine derivatives highlighted their ability to enhance catalase activity, thus mitigating oxidative stress in cellular models. The binding constants of these derivatives with bovine liver catalase were found to be significant, indicating strong interactions that enhance enzyme activity .

- Tyrosinase Inhibition : Thiazolidine derivatives have been explored as potential tyrosinase inhibitors due to their structural similarity to tyrosine. Molecular docking studies revealed high binding affinities, suggesting that modifications at specific positions could lead to novel inhibitors for conditions like hyperpigmentation .

- Antibacterial Properties : In addition to antioxidant activity, studies have reported antibacterial properties of thiazolidine derivatives against various pathogens. These compounds were synthesized and tested for efficacy, showing promising results against bacterial strains .

Comparative Analysis of Related Compounds

To better understand the unique properties of (S)-2,2-Dimethylthiazolidine-4-carboxylic acid, a comparison with similar compounds is provided in the table below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-Cysteine | Contains a thiol group | Directly involved in protein synthesis |

| L-Penicillamine | Thiol group with greater steric hindrance | Less susceptible to oxidation than cysteine |

| 2-Methylthiazolidine-4-carboxylic acid | Similar thiazolidine structure | Different substitution pattern at C-2 |

| 3-Thiazolidine-4-carboxylic acid | Thiazolidine core with different substituents | Varies by position of substituents |

The unique aspect of (S)-2,2-Dimethylthiazolidine-4-carboxylic acid lies in its specific substitution pattern at the C-2 position, which influences its biological activity and chemical reactivity compared to other thiazolidines.

Q & A

Q. What are the optimized synthetic routes for (S)-2,2-Dimethylthiazolidine-4-carboxylic acid, and how can reaction conditions influence yield and purity?

The synthesis of (S)-2,2-dimethylthiazolidine-4-carboxylic acid involves condensation of L-mercaptopropionic acid hydrochloride monohydrate with formaldehyde and acetone under acidic conditions. Key steps include:

- Dissolving L-mercaptopropionic acid·HCl·H₂O in water and reacting with formaldehyde (40%) and acetone.

- Adjusting pH with pyridine to initiate cyclization, followed by cooling and crystallization.

- Purification via recrystallization from hot water. Yield optimization (up to 90%) depends on stoichiometric ratios, temperature control (0–25°C), and pH adjustment timing .

Q. Which spectroscopic techniques are most effective for characterizing (S)-2,2-Dimethylthiazolidine-4-carboxylic acid, and how can data interpretation resolve structural ambiguities?

- ¹H NMR : Identifies stereochemistry (e.g., R/S configuration) and substituent positions via coupling constants and splitting patterns. For example, the C(4) proton resonance near δ 4.1 ppm confirms the thiazolidine ring structure .

- IR Spectroscopy : The carboxyl group shows a strong absorption band at ~1740 cm⁻¹, while ester derivatives absorb at higher frequencies (1750 cm⁻¹). Overlapping bands (e.g., amide C=O at ~1650 cm⁻¹) require deconvolution or comparative analysis with reference spectra .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing isomers or byproducts .

Advanced Research Questions

Q. How does the aqueous solubility profile of (S)-2,2-Dimethylthiazolidine-4-carboxylic acid impact its formulation in biological assays?

Solubility data (from handbooks like Handbook of Aqueous Solubility Data) indicate temperature-dependent solubility trends. For example:

- Low solubility in cold water (~0.5 mg/mL at 10°C) necessitates co-solvents (e.g., DMSO) or pH adjustment (carboxyl group pKa ~2.5).

- Solubility increases with temperature (e.g., ~3.2 mg/mL at 25°C), enabling stock solution preparation for cell-based assays. Researchers must balance solubility with solvent biocompatibility in pharmacological studies .

Q. What advanced strategies exist for analyzing trace impurities in (S)-2,2-Dimethylthiazolidine-4-carboxylic acid samples using chromatographic methods?

- HPLC with UV/Vis Detection : Adapt the WS/T 40-1996 standard (originally for 2-thiothiazolidine-4-carboxylic acid) by using a C18 column, mobile phase (e.g., acetonitrile/0.1% formic acid), and UV detection at 210–230 nm. Method validation includes spike-recovery tests for impurities like unreacted L-mercaptopropionic acid .

- Chiral Chromatography : Resolves enantiomeric impurities (e.g., R-configuration byproducts) using chiral columns (e.g., Chiralpak IA) and isocratic elution .

Q. How can researchers design derivatives of (S)-2,2-Dimethylthiazolidine-4-carboxylic acid to study structure-activity relationships (SAR) in pharmacological models?

- Functional Group Modifications : Introduce substituents at the thiazolidine ring (e.g., acetylated amines, aryl groups) to alter lipophilicity or hydrogen-bonding capacity. For example, 2-arylthiazolidine derivatives (e.g., 4-acetylamino-phenyl) enhance bioavailability by reducing metabolic degradation .

- Stereochemical Variations : Compare S- and R-enantiomers in receptor-binding assays to identify chirality-dependent activity. For instance, (S)-configured analogs may show higher affinity for target enzymes like collagen prolyl hydroxylase .

Q. How do steric and electronic effects in (S)-2,2-Dimethylthiazolidine-4-carboxylic acid derivatives influence their spectroscopic and reactivity profiles?

- Steric Effects : The 2,2-dimethyl group restricts ring puckering, stabilizing specific conformers detectable via NOESY NMR (e.g., axial vs. equatorial methyl orientations) .

- Electronic Effects : Electron-withdrawing substituents (e.g., nitro groups) downfield-shift carboxyl proton resonances in ¹H NMR, while electron-donating groups (e.g., methoxy) increase electron density on the thiazolidine ring, altering redox behavior in electrochemical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.